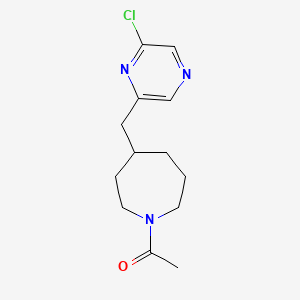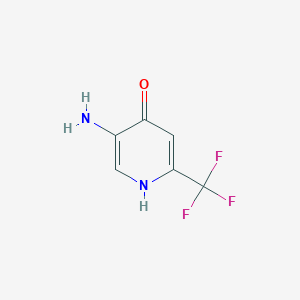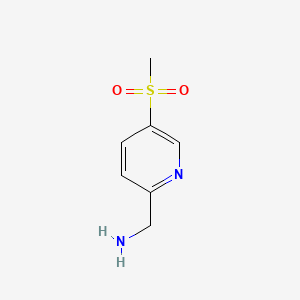
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Alkylation: The 6-bromopyridine is then subjected to alkylation with a suitable alkylating agent to introduce the piperidine moiety.
Ketone Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The ethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
1-(3-(Pyridin-2-yl)methyl)piperidin-1-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(3-((6-Chloropyridin-2-yl)methyl)piperidin-1-yl)ethanone: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
1-(3-((6-Fluoropyridin-2-yl)methyl)piperidin-1-yl)ethanone: The presence of fluorine can influence the compound’s stability and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-7-3-4-11(9-16)8-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTLKCLIATXTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)







![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)



